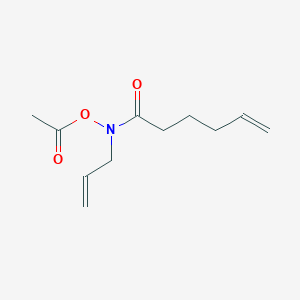
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that features a phenylurea backbone with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and phenyl isocyanate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)carbamate
- (4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)thiourea
Uniqueness
(4-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity or biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
76210-78-1 |
|---|---|
Formule moléculaire |
C20H27N3O5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C20H27N3O5/c1-26-18-8-3-14(11-19(18)27-2)9-10-22-12-16(24)13-28-17-6-4-15(5-7-17)23-20(21)25/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3,(H3,21,23,25) |
Clé InChI |
QYSAWAJGIQMORQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)NC(=O)N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)




